Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent
Proceedings of the National Academy of Sciences of the United States of America,
2009,
106(1),
262-267
,